The precise synthetic pathway for Col049 would require further investigation into its structure and reactivity. Typically, synthesis would involve controlling reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity.
Col049's molecular structure can be inferred from its chemical formula. It likely possesses a complex arrangement typical of organic compounds containing aromatic rings, amine groups, and ester functionalities.
Detailed structural analysis would typically involve techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography to elucidate the three-dimensional arrangement of atoms within the molecule.
Col049 may participate in various chemical reactions typical for organic compounds, including:
The specific reactions involving Col049 would depend on its functional groups. For example, if it contains an ester group, it could undergo hydrolysis under acidic or basic conditions.
Further studies would be required to define the exact mechanism and efficacy of Col049 in biological systems.
While specific physical properties for Col049 are not detailed in the available literature, general properties might include:
Chemical properties would include reactivity with acids, bases, and other reagents. Stability under various environmental conditions (light, heat) is also crucial for understanding its applicability.
Relevant data would typically be generated through experimental characterization techniques.
Col049's potential applications are primarily speculative due to limited information but could include:
Type IV collagen α-chains exhibit a conserved tripartite domain structure critical for basement membrane assembly. Each chain comprises an N-terminal 7S domain, a central triple-helical collagenous domain, and a C-terminal non-collagenous 1 (NC1) domain. The six human α-chains (α1–α6) assemble into three protomer isoforms: α1α2α1 (ubiquitous), α3α4α5 (tissue-restricted), and α5α5α6 (specialized) [1] [7].
The 7S domain (∼30 nm) facilitates dodecamer formation through lateral associations of four protomers. Lysyl oxidase-like 2 (LOXL2) catalyzes lysine-derived cross-links here, forming oligomeric subunits (dimers to hexamers) essential for mechanical stability. LOXL2 inhibition by β-aminopropionitrile (BAPN) ablates hexameric assembly, confirming its role in covalent stabilization [3]. Sulfilimine bonds further reinforce this domain, with peroxidasin enzyme mediating methionine-lysine linkages [1].
Table 1: Cross-Linking Mechanisms in the 7S Domain
Enzyme | Cross-Link Type | Function | Experimental Evidence |
---|---|---|---|
LOXL2 | Lysyl-derived covalent bonds | Stabilizes dodecamer assembly | BAPN inhibition reduces oligomeric subunits |
Peroxidasin | Sulfilimine bonds (Met-Lys) | Reinforces lateral protomer associations | Ablation causes basement membrane fragility |
This domain features Gly-X-Y repeats interrupted by 21 non-collagenous sequences, conferring flexibility. Unlike fibrillar collagens, interruptions (e.g., in α1(IV)) enable bending, facilitating network formation. Zebrafish studies reveal α4-chain variations with an extra cysteine residue altering β-hairpin structure, reducing sulfilimine bonding capacity [2] [7]. These variations impact tissue-specific biomechanics, with renal basement membranes requiring higher cysteine density for disulfide reinforcement under hydraulic stress [7].
The NC1 domain initiates protomer assembly through trimer-trimer interactions. Chloride-dependent conformational changes enable hexamer formation, stabilized by sulfilimine bonds between Met93-Lys211 residues. Evolutionary analysis shows lamprey and hagfish lack these residues in α4-chains, resulting in weaker networks than humans [1] [7]. Autoantibodies targeting NC1 epitopes in Goodpasture syndrome validate its role in molecular recognition [1].
P4H isoforms (I-III) hydroxylate Y-position prolines using Fe²⁺, O₂, and ascorbate. Hydroxylation increases triple-helix thermal stability by 16°C (Tm 27°C → 43°C). Isoform specificity exists: P4H-I dominates universal modification, while P4H-II targets acidic X-position residues (e.g., Gly-Asp-Pro). Scurvy disrupts this process, causing collagen helix instability [4] [8]. Mutations in P4HA1 cause connective tissue disorders due to impaired helix folding [8].
Lysyl hydroxylases (LH1-3) modify helical lysines, followed by glycosylation:
Table 2: Conserved Post-Translational Modification Sites in Mammalian Collagen IV
Modification Type | Mouse α1(IV) | Human α1(IV) | Conserved Sites | Functional Impact |
---|---|---|---|---|
4-Hydroxyproline | 148 sites | 163 sites | 135 sites | Triple-helix stabilization |
3-Hydroxyproline | 7 sites | 14 sites | 5 sites | Regulates platelet aggregation |
Glycosylated hydroxylysine | 39 sites | 35 sites | 21 sites | Modulates integrin binding affinity |
HSP47 binds 4-hydroxyproline-rich regions, preventing intracellular procollagen aggregation. SPARC (secreted protein acidic and cysteine-rich) regulates lateral assembly during network formation. In vitro studies show HSP47-knockout cells accumulate insoluble collagen aggregates, confirming its role in solubility maintenance [6]. SPARC-null mice exhibit aberrant basement membrane ultrastructure due to unregulated protomer self-association [6].
Table 3: Key Biosynthesis Enzymes and Chaperones
Protein | Gene | Function | Disease Association |
---|---|---|---|
P4H-I | P4HA1 | Major prolyl 4-hydroxylase | Connective tissue disorders |
LH3 | PLOD3 | Lysyl hydroxylase & glucosyltransferase | Cerebrovascular defects |
ColGalT1 | COLGALT1 | Galactosyltransferase | Small vessel cerebral disease |
HSP47 | SERPINH1 | Procollagen folding chaperone | Osteogenesis imperfecta variants |
"The evolutionary trajectory of collagen IV—from a single α1α2α1 network in invertebrates to three specialized isoforms in vertebrates—reflects its role in enabling tissue complexity through molecular innovation" [7].
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